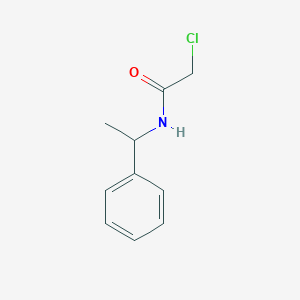

2-chloro-N-(1-phenylethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGMICUPYDDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-80-3 | |

| Record name | 13230-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-chloro-N-(1-phenylethyl)acetamide. This compound is a member of the α-haloacetamide class, which are valuable intermediates in organic synthesis due to their reactive α-chloro group, making them versatile building blocks for more complex molecules.[1] The information herein is intended to support research and development activities in medicinal chemistry and other related fields.

Chemical and Physical Properties

This compound is a solid at room temperature.[2][3] Its properties are defined by the presence of a stereocenter at the benzylic position of the phenylethyl group, an amide linkage, and a reactive C-Cl bond. The quantitative physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-[(1R)-1-phenylethyl]acetamide | [4] |

| CAS Number | 13230-80-3 (racemate), 36293-00-2 ((R)-enantiomer) | [2][3][4] |

| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| Melting Point | 74.5-75.5 °C | [2] |

| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.41 ± 0.46 (Predicted) | [2] |

| SMILES | C--INVALID-LINK--NC(=O)CCl ((R)-enantiomer) | [4] |

| InChIKey | NCGMICUPYDDHPQ-MRVPVSSYSA-N ((R)-enantiomer) | [4] |

Spectral Data

Table 2: Spectral Information for Isomer 2-chloro-N-(2-phenylethyl)acetamide

| Spectrum Type | Key Features | Source |

| ¹H NMR | Data available in spectral databases. | [5] |

| ¹³C NMR | Data available in spectral databases. | [5] |

| GC-MS | Major peaks (m/z) observed at 104, 91, and 105. | [5] |

| IR | Vapor phase IR spectra are available. | [5] |

Chemical Reactivity and Synthesis

The primary reactivity of this compound is centered on the α-chloro group, which is susceptible to nucleophilic substitution.[1][6] This makes it a useful precursor for synthesizing a variety of other compounds.[1]

The most common method for synthesizing this compound is the chloroacetylation of 1-phenylethylamine. This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the HCl byproduct.[1]

Caption: General workflow for the synthesis of this compound.

The mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group from the acyl portion and neutralization of the generated acid by the base.[1]

Caption: Simplified reaction mechanism for chloroacetylation of an amine.

Experimental Protocols

Protocol 1: Synthesis in an Organic Solvent

This protocol is a standard method for the synthesis of N-substituted 2-chloroacetamides.[1]

-

Materials:

-

1-Phenylethylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a dropping funnel

-

-

Procedure:

-

Dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]

-

Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the cooled solution via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[1][7]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine to remove unreacted starting materials and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound product.[7]

-

Safety and Handling

The safety profile of this compound is consistent with other α-chloroacetamides. It is classified as an irritant and may be harmful if swallowed.[4]

Table 3: GHS Hazard Classification for 2-chloro-N-[(1R)-1-phenylethyl]acetamide

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Danger | H302: Harmful if swallowed[4]H315: Causes skin irritation[4]H318: Causes serious eye damage[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |

Source: PubChem CID 1549628[4]

Handling Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[1]

-

Inhalation: Avoid breathing dust, fumes, or vapors.[8]

-

Contact: Avoid contact with skin and eyes.[9] In case of contact, wash affected areas immediately with plenty of water.[10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 7. prepchem.com [prepchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

2-chloro-N-(1-phenylethyl)acetamide IUPAC name and synonyms

An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide

This technical guide provides a comprehensive overview of this compound, a chloroacetamide derivative with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological relevance.

Chemical Identity and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. This compound is a chiral compound, and its name can refer to a specific stereoisomer or a racemic mixture.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the (R)-enantiomer is 2-chloro-N-[(1R)-1-phenylethyl]acetamide [1]. Similarly, the (S)-enantiomer is named 2-chloro-N-[(1S)-1-phenylethyl]acetamide [2]. When the stereochemistry is not specified, "this compound" is used.

Synonyms: This compound is known by several other names and identifiers in various chemical databases and commercial sources. A comprehensive list of synonyms is provided in the table below.

| Synonym | Source/Identifier |

| 2-chloro-N-(1-phenyl-ethyl)-acetamide | [1][2] |

| (r)-2-chloro-n-(1-phenylethyl)acetamide | [1] |

| 2-Chloro-N-(R)-(1-phenylethyl)acetamide | [1][3] |

| N-(2-Chloroacetyl)-(R)-1-phenylethylamine | [3] |

| N-[(S)-alpha-Methylbenzyl]chloroacetamide | [2] |

| Etomidate impurity 64 | [1] |

| 2-chloro-n-((1S)-1-phenylethyl)acetamide | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H12ClNO | [1][2][3] |

| Molecular Weight | 197.66 g/mol | [2][3] |

| Exact Mass | 197.0607417 Da | [1][2] |

| CAS Number | 36293-00-2 ((R)-enantiomer) | [1][3] |

| 36293-01-3 ((S)-enantiomer) | [2] | |

| Purity | ≥97% (Typical commercial grade) | [3] |

| Storage Conditions | Room temperature | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-chloro-N-alkyl/aryl acetamides, including this compound, is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride[4][5]. This reaction is a standard method for forming amide bonds.

General Synthesis Protocol:

The synthesis involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction can be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

(R)- or (S)-1-phenylethylamine

-

Chloroacetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, toluene, or acetone)[4][6]

-

A base (e.g., sodium acetate or triethylamine)[4]

Procedure:

-

Dissolve 1-phenylethylamine in the chosen solvent in a reaction vessel.

-

If using a base like sodium acetate, add it to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours[5].

-

Monitor the reaction progress using thin-layer chromatography (TLC)[5].

-

Upon completion, the product can be isolated by filtration if it precipitates.

-

The crude product is then washed and can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product[6].

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological and Chemical Applications

While specific biological activities for this compound are not extensively documented in the provided search results, related acetamide and chloroacetamide derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.

-

Antimicrobial Activity: Halogenated acetamides have been investigated for their antimicrobial properties, including antibacterial and antifungal activities[5]. The presence of the chloro group can be crucial for the biological activity of these molecules[7].

-

Medicinal Chemistry Intermediate: This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications[8]. For instance, chloroacetamides are used to synthesize derivatives with antidepressant properties[4].

-

Chemical Reactivity: The chloro group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the derivatization of the molecule to create a variety of other compounds[6].

The following diagram illustrates the potential logical relationships for the application and derivatization of this compound.

Caption: Logical relationships of this compound's applications.

References

- 1. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro Acetamide [anshulchemicals.com]

physical and chemical properties of 2-chloro-N-(1-phenylethyl)acetamide

An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and structural properties of this compound. It includes key identification data, physicochemical parameters, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications as a chemical intermediate.

Core Properties and Identifiers

This compound is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The compound exists as a racemic mixture and as distinct enantiomers, with the (R)-enantiomer being frequently cited. It is essential to distinguish between the specific forms by their CAS numbers.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below. Note that some values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| 2-chloro-N-[(1R)-1-phenylethyl]acetamide (for the R-enantiomer) | [3] | |

| CAS Number | 13230-80-3 (racemic) | [1][2] |

| 36293-00-2 ((R)-enantiomer) | [3][4] | |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3][4] |

| Molecular Weight | 197.66 g/mol | [2][4] |

| Melting Point | 74.5-75.5 °C | [1] |

| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.41 ± 0.46 (Predicted) | [1] |

| Storage Conditions | Room Temperature, Sealed in a dry place | [1][2][4] |

Synthesis and Experimental Protocols

The synthesis of N-substituted chloroacetamide derivatives is typically achieved through the reaction of an amine with chloroacetyl chloride.[5] This standard method is applicable for the preparation of this compound.

General Synthesis Protocol: Acylation of 1-Phenylethylamine

This protocol outlines the synthesis of this compound via the Schotten-Baumann reaction, involving the acylation of 1-phenylethylamine with chloroacetyl chloride.[5][6]

Materials:

-

1-Phenylethylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., toluene, dichloromethane, or dimethyl ketone)[7][8]

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine and a suitable base (e.g., triethylamine) in an anhydrous solvent. Stir the solution under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of one hour.[5]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

-

Purification: Filter the precipitate, wash thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5][7]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group. This makes it a versatile intermediate for further chemical modifications.

Key Reactions

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives.[7]

-

Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-phenylethylamine and chloroacetic acid.[7]

Applications in Synthesis

This compound is primarily used as a reagent and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.[7] While specific biological activities for this exact compound are not widely reported, its structural motifs are found in various bioactive molecules.

-

Pharmaceutical Intermediates: Chloroacetamide derivatives are precursors in the synthesis of compounds with potential analgesic, antidepressant, and antimicrobial properties.[5][7][9][10] For example, related phenylacetamides have been investigated as potential antidepressant agents, and derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate potential analgesic activity.[8][9] The chloroacetamide moiety has been shown to be crucial for the antimicrobial activity of certain molecules.[10]

Caption: Logical flow illustrating the application of the title compound as a key intermediate.

Spectral Information

Structural confirmation of synthesized 2-chloro-N-alkyl/aryl acetamide derivatives is typically achieved using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][9] For the related compound 2-chloro-N-phenylacetamide, characteristic IR peaks include N-H stretching (~3271 cm⁻¹), C=O stretching (~1668 cm⁻¹), and C-Cl stretching (785-540 cm⁻¹).[5] Similar characteristic peaks would be expected for this compound. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[5]

References

- 1. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound - CAS:13230-80-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. ijpsr.info [ijpsr.info]

- 6. 2-Chloro-N-phenethylacetamide (13156-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and logical relationships of 2-chloro-N-(1-phenylethyl)acetamide. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Core Compound Properties

This compound is a halogenated amide derivative. Its structure features a chloroacetyl group bonded to the nitrogen of a 1-phenylethylamine moiety. This compound serves as a valuable intermediate in organic synthesis. The quantitative properties of this compound are summarized below. Note that properties may vary slightly depending on whether the compound is a racemic mixture or a specific stereoisomer, such as the (R)-enantiomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1][2] |

| CAS Number | 13230-80-3 (racemate) | [3] |

| 36293-00-2 ((R)-isomer) | [1] | |

| Melting Point | 74.5-75.5 °C | [3] |

| Boiling Point | 360.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.41 ± 0.46 (Predicted) | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The protocols provided below are generalized from standard procedures for the chloroacetylation of primary amines.

Protocol 1: Synthesis of this compound

This protocol details the reaction of 1-phenylethylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Phenylethylamine (1.0 equivalent)

-

Chloroacetyl chloride (1.1 equivalents)

-

Triethylamine (TEA) or another suitable non-nucleophilic base (1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF))

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred amine solution using a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[4]

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6] The melting point should be determined and compared to the literature value.

Visualizations: Workflows and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Chemical Reaction Mechanism

N-substituted chloroacetamides are formed through a nucleophilic acyl substitution mechanism. This logical relationship is fundamental to its synthesis and is depicted below. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroacetyl chloride.

While this compound itself is primarily a synthetic intermediate, the broader class of N-substituted chloroacetamides has been investigated for various biological activities. Studies have shown that some derivatives possess antimicrobial and antiproliferative properties.[7][8][9] Their biological activity is often attributed to their ability to act as alkylating agents, with the reactive C-Cl bond allowing them to form covalent bonds with nucleophilic residues (like cysteine) in target proteins, potentially inhibiting enzyme function.[10] This mechanism underpins their potential as candidates for further drug development.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 5. prepchem.com [prepchem.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-(1-phenylethyl)acetamide, a key intermediate in various synthetic pathways. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The methodologies described are based on established principles for analogous N-substituted acetamides and are intended to enable researchers to generate precise and reliable solubility data.

Introduction

This compound is a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical development. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. An understanding of its solubility profile allows for the optimization of process conditions, leading to improved yields, purity, and efficiency in synthetic routes.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by several factors:

-

Polarity of the Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents are likely to be effective due to dipole-dipole interactions with the amide and chloro groups.

-

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), which can interact with protic solvents (e.g., alcohols) and other hydrogen bond accepting/donating solvents.

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

-

Crystalline Structure: The lattice energy of the solid form of this compound will impact the energy required to dissolve the solute.

Experimental Determination of Solubility

Given the absence of extensive published data, a standardized experimental protocol is necessary to determine the solubility of this compound. The gravimetric method is a reliable and widely used technique for this purpose.

Experimental Protocol: Gravimetric Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

1. Materials and Equipment:

- This compound (high purity)

- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

- Thermostatic shaker or water bath

- Calibrated thermometer

- Analytical balance (±0.1 mg)

- Glass vials with screw caps

- Syringe filters (e.g., 0.45 µm PTFE)

- Drying oven

2. Procedure:

- Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

- Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

- Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation of the solute due to temperature changes.

- Solvent Evaporation: Determine the mass of the filtered solution. Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

- Calculation of Solubility: The solubility can be expressed in various units (e.g., g/100 g solvent, g/L, mole fraction).

3. Data Presentation: The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison across different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Hexane | 25 | Experimental Value |

| Other Solvents | TBD | Experimental Value |

Table 1: Hypothetical structure for presenting experimentally determined solubility data of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Alternative and Confirmatory Analytical Techniques

For certain solvent systems, especially those with high boiling points, the gravimetric method may be slow or impractical. In such cases, or for confirmatory purposes, quantitative analysis of the saturated solution can be performed using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis) can be used to determine the concentration of this compound in the filtered saturated solution. This requires the preparation of a calibration curve with standards of known concentrations.

-

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can also be employed for quantification.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the gravimetric method and utilizing the structured approach to data presentation, researchers can generate the critical data needed to optimize synthetic processes, design effective purification strategies, and advance drug development efforts involving this important chemical intermediate. The provided workflow diagram serves as a clear visual aid for the experimental process.

Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for 2-chloro-N-(1-phenylethyl)acetamide, a chemical intermediate of interest in pharmaceutical and chemical research. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from various sources, including GHS classifications for the racemic mixture and its enantiomers, physical and chemical properties, and safety information for the related compound, 2-chloroacetamide. All information derived from analogous compounds should be interpreted with caution.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13230-80-3 | ChemicalBook[1] |

| Molecular Formula | C10H12ClNO | ChemicalBook[1] |

| Molecular Weight | 197.66 g/mol | ChemicalBook[1] |

| Melting Point | 74.5-75.5 °C | ChemicalBook[1] |

| Boiling Point | 360.8±35.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.140±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| Storage Temperature | Room Temperature | ChemicalBook[1] |

| pKa | 13.41±0.46 (Predicted) | ChemicalBook[1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The available GHS classifications for this compound and its (1R)-enantiomer are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Racemic this compound[2] | (1R)-2-chloro-N-(1-phenylethyl)acetamide[3] |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) / Category 2 (Causes serious eye irritation) | Category 1 (Causes serious eye damage) / Category 2 (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |

Pictograms:

Hazard Statements (H-statements):

It is important to note that for the (1R)-enantiomer, a safety data sheet from one supplier indicated "no data available" for many hazard classifications, highlighting the gaps in readily accessible, verified safety information[4].

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available in the public domain. The GHS classifications are based on aggregated data from notifications to regulatory bodies like the ECHA C&L Inventory[2].

Safety Measures and Procedures

The following sections outline recommended safety measures. In the absence of specific data for this compound, these recommendations are based on general best practices for handling halogenated organic compounds and information available for the parent compound, 2-chloroacetamide.

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. The following procedures are recommended.

Fire Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas[6].

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[7].

Accidental Release Measures

For accidental spills, the primary objectives are to contain the spill, prevent its spread, and safely clean it up.

Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure and ensure the stability of the compound.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].

-

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is recommended when handling this compound.

Stability and Reactivity

-

Reactivity: Information on the specific reactivity of this compound is limited. However, like other chloroacetamides, it may react with strong oxidizing agents, strong acids, and strong bases[8].

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Hazardous Decomposition Products: Upon decomposition, it may release toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride gas[6].

Toxicological Information

Conclusion

This technical guide consolidates the currently available safety and hazard information for this compound. While GHS classifications provide a foundational understanding of its hazards, significant data gaps exist, particularly concerning quantitative toxicological data and detailed procedural responses. Researchers, scientists, and drug development professionals are urged to handle this compound with extreme caution, adhering to the general safety principles outlined in this guide and seeking additional information from suppliers or specialized safety resources. The lack of comprehensive data underscores the importance of conducting thorough risk assessments before initiating any work with this compound.

References

- 1. 13230-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-CHLOROACETAMIDE [training.itcilo.org]

- 9. 2-chloro-n-phenethylacetamide | CAS#:13156-95-1 | Chemsrc [chemsrc.com]

- 10. chemos.de [chemos.de]

Navigating the Safety Profile of 2-chloro-N-(1-phenylethyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-chloro-N-(1-phenylethyl)acetamide and related chloroacetamide compounds. Due to the limited availability of specific toxicological data for this compound, this document leverages information from closely related analogues, primarily 2-chloroacetamide, to offer insights into its potential hazard profile. All data derived from analogue compounds are clearly indicated. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Section 1: Chemical and Physical Properties

A foundational aspect of material safety is understanding the substance's physical and chemical characteristics. These properties influence its behavior under various conditions and are critical for proper handling, storage, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | PubChem[1] |

| Molecular Weight | 197.66 g/mol | PubChem[1] |

| CAS Number | 36293-00-2 | Vibrant Pharma Inc.[2] |

| Melting Point | 74.5-75.5 °C | ChemicalBook[3] |

| Boiling Point | 360.8±35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.140±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

Section 2: Hazard Identification and Classification

Understanding the potential hazards is paramount for ensuring laboratory safety. The following table summarizes the Globally Harmonized System (GHS) classification for a closely related isomer, 2-chloro-N-phenethyl-acetamide, which provides an indication of the potential hazards associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

Data for 2-chloro-N-phenethyl-acetamide, a structural isomer.[1]

Section 3: Toxicological Data (Analogue Data)

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 155 mg/kg | Cole-Parmer[4] |

| LD50 | Rabbit | Oral | 122 mg/kg | Cole-Parmer[4] |

| LD50 | Rat | Oral | 138 mg/kg | Cole-Parmer[4] |

Section 4: Experimental Protocols

While specific experimental protocols for the toxicological evaluation of this compound are not available, the following outlines general methodologies commonly employed for assessing the safety of chemical compounds, as inferred from studies on related chloroacetamides.

Acute Oral Toxicity (LD50) Determination: A standardized protocol, such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically followed. This involves the administration of the test substance to a group of fasted animals (e.g., rats or mice) at one of a series of fixed dose levels. Observations of toxic effects and mortality are made over a defined period, typically 14 days. The LD50 value is then estimated based on the observed outcomes.

Skin Irritation/Corrosion: Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), the test substance is applied to a small area of the skin of a test animal (e.g., a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential.

Eye Irritation/Corrosion: Based on methods like OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small amount of the substance is instilled into the eye of a test animal. The eye is then examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.

Section 5: Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of chloroacetamide herbicides is believed to be linked to their reactivity as alkylating agents and their ability to induce oxidative stress.[5][6]

Alkylation and Glutathione Depletion: Chloroacetamides can react with nucleophilic groups in biological macromolecules, such as proteins and DNA. A key target is glutathione (GSH), a critical cellular antioxidant. Depletion of GSH can leave cells vulnerable to damage from reactive oxygen species (ROS).

Figure 1: Alkylation Pathway of Chloroacetamides. This diagram illustrates the reaction of chloroacetamides with glutathione and other cellular nucleophiles, leading to cellular damage.

Oxidative Stress Induction: Studies on chloroacetamide herbicides have shown that they can lead to the generation of reactive oxygen species (ROS), which can damage cellular components.[6] This oxidative stress can trigger apoptotic pathways.

Figure 2: Oxidative Stress Signaling. This diagram shows the potential pathway for chloroacetamide-induced oxidative stress, leading to apoptosis.

Section 6: Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Section 7: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Section 8: Concluding Remarks

This technical guide provides a summary of the available safety information for this compound, supplemented with data from related chloroacetamide compounds. The information presented underscores the need for careful handling and the use of appropriate personal protective equipment. Researchers and drug development professionals should use this guide as a starting point for their own comprehensive risk assessments and to establish safe laboratory practices. As more specific data for this compound becomes available, this guide should be updated accordingly.

References

- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chirality of 2-chloro-N-(1-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of 2-chloro-N-(1-phenylethyl)acetamide, a chiral synthetic intermediate. The document details the origin of its stereochemistry, methods for its enantioselective synthesis, and protocols for the analytical separation of its enantiomers. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams illustrating the synthetic pathway and stereoisomeric relationships are included to facilitate understanding. This guide serves as a critical resource for chemists and pharmaceutical scientists working with this and related chiral molecules.

Introduction

This compound is a halogenated amide derivative whose utility in synthetic chemistry is amplified by its chiral nature. The presence of a stereocenter at the 1-phenylethyl moiety gives rise to two enantiomers, (R)-2-chloro-N-(1-phenylethyl)acetamide and (S)-2-chloro-N-(1-phenylethyl)acetamide. As is crucial in drug development and the synthesis of complex molecules, the biological activity and interaction of each enantiomer can differ significantly. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is of high importance.

The chirality of this compound is derived directly from its precursor, 1-phenylethylamine, a well-known and readily available chiral amine. The synthesis involves the formation of an amide bond between the chiral amine and chloroacetyl chloride, a reaction that does not affect the existing stereocenter.

Stereochemistry and Physicochemical Properties

The stereochemistry of this compound is determined by the configuration of the 1-phenylethylamine used in its synthesis. The (R) and (S) enantiomers of 1-phenylethylamine are commercially available and their physical properties are well-documented.

Table 1: Physicochemical Properties of 1-Phenylethylamine Enantiomers

| Property | (R)-(+)-1-Phenylethylamine | (S)-(-)-1-Phenylethylamine |

| CAS Number | 3886-69-9 | 2627-86-3 |

| Molecular Formula | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol | 121.18 g/mol |

| Boiling Point | 187 °C | 187-189 °C |

| Density | 0.95 g/cm³ at 20 °C | 0.948-0.956 g/cm³ |

| Specific Rotation | +39° (neat) | -39° (neat)[1] |

| +40.00 (20.00°C neat)[2] | -40.00 (20.00°C neat)[3] | |

| +30° ± 2° (c=10 in ethanol) | -30° (c=10, ethanol)[4][5] |

The properties of the resulting this compound enantiomers are expected to be identical except for their interaction with plane-polarized light. The (R)-enantiomer is commercially available.

Table 2: Physicochemical Properties of this compound Enantiomers

| Property | (R)-2-chloro-N-(1-phenylethyl)acetamide | (S)-2-chloro-N-(1-phenylethyl)acetamide |

| CAS Number | 36293-00-2[6][7] | Not readily available |

| Molecular Formula | C₁₀H₁₂ClNO[6][7] | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol [6][7] | 197.66 g/mol |

| Specific Rotation | Expected to be dextrorotatory (+) | Expected to be levorotatory (-) |

| Purity (Typical) | ≥97%[6][7] | Not applicable |

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a straightforward nucleophilic acyl substitution reaction. The stereochemical integrity of the chiral amine is maintained throughout the process.

Caption: Synthetic workflow for (R)-2-chloro-N-(1-phenylethyl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (R)-2-chloro-N-(1-phenylethyl)acetamide.[8][9][10]

Materials:

-

(R)-(+)-1-Phenylethylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 15-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure (R)-2-chloro-N-(1-phenylethyl)acetamide.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating and quantifying the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving this class of compounds.

Caption: Relationship between the racemic mixture and its enantiomers.

Proposed Chiral HPLC Method

The following is a proposed starting method for the chiral separation of this compound enantiomers, based on common practices for similar compounds. Method optimization will be required.

Table 3: Proposed Chiral HPLC Method Parameters

| Parameter | Recommended Starting Condition |

| Column | Chiralcel® OD-H or Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase or a compatible solvent. |

Method Development Notes:

-

The ratio of n-hexane to alcohol (2-propanol or ethanol) in the mobile phase is a critical parameter for optimizing resolution.

-

For basic compounds like this amide, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

-

If separation is not achieved in normal phase, a polar organic or reversed-phase mode with a suitable chiral column could be explored.

Conclusion

This technical guide has detailed the key aspects of the chirality of this compound. The stereochemistry is derived from the 1-phenylethylamine precursor, and enantiomerically pure forms can be synthesized via a standard acylation reaction. While specific optical rotation data for the final product is not widely published, the properties of the chiral starting materials are well-characterized. For analytical purposes, chiral HPLC is the recommended technique for the separation and quantification of the enantiomers, and a robust starting method has been proposed. This guide provides the necessary foundational information for researchers and developers working with this chiral intermediate.

References

- 1. (S)-(-)-1-Phenylethylamine | 2627-86-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (S)-(-)-1-Phenylethylamine, 99+%, produced by BASF AG 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2627-86-3 (S)-(-)-1-Phenylethylamine AKSci J80016 [aksci.com]

- 5. (S)-(-)-1-Phenylethylamine, ChiPros 99+%, ee 99.5% | Fisher Scientific [fishersci.ca]

- 6. (R)-(+)-1-Phenylethylamine, 99+%, ee 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijpsr.info [ijpsr.info]

Methodological & Application

Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-N-(1-phenylethyl)acetamide from 1-phenylethylamine and chloroacetyl chloride. This synthesis is a fundamental example of N-acylation, a crucial reaction in the development of pharmaceutical intermediates. 2-chloro-N-substituted acetamides are versatile precursors for a variety of biologically active molecules, including those with analgesic, antimicrobial, and antidepressant properties.[1][2][3] This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

N-substituted acetamides, particularly those bearing a chloroacetyl group, are significant intermediates in organic synthesis and medicinal chemistry. The reactivity of the C-Cl bond allows for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[4][5] The target compound, this compound, and its derivatives are of interest in drug discovery programs. For instance, various N-aryl acetamides have been investigated for their potential as analgesic agents by targeting cyclo-oxygenase (COX) enzymes.[6] Furthermore, the chloroacetamide moiety is a key component in compounds exhibiting antimicrobial and antifungal activities.[1][3] The synthesis described herein is a robust and adaptable method for producing this valuable chemical building block.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 1-phenylethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Chemical Equation:

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-substituted chloroacetamides, based on similar reported procedures.[1][7][8]

| Parameter | Expected Value |

| Reactant Molar Ratios | |

| 1-Phenylethylamine | 1.0 eq |

| Chloroacetyl Chloride | 1.1 - 1.2 eq |

| Triethylamine | 1.1 - 1.5 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform |

| Temperature | 0-5 °C (during addition), then Room Temperature |

| Reaction Time | 3 - 6 hours |

| Product Characterization | |

| Yield | 75 - 95% |

| Melting Point | Varies based on purity (e.g., similar N-aryl acetamides range from 91-167 °C)[2] |

| Purity (by TLC/HPLC) | >95% after purification |

Experimental Protocol

This protocol describes the synthesis of this compound in an organic solvent.

Materials:

-

1-Phenylethylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to cool the solution to 0-5 °C.[5]

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution using a dropping funnel. Maintain the temperature below 5 °C during the addition.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup:

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.[8]

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.[7]

-

Safety Precautions:

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Amines can be toxic and corrosive. Handle with care.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the application of N-substituted chloroacetamides as precursors in drug development.

References

- 1. ijpsr.info [ijpsr.info]

- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 4. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. sphinxsai.com [sphinxsai.com]

Application Notes & Protocols: Chloroacetylation of 1-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chloroacetylation of 1-phenylethylamine to synthesize 2-chloro-N-(1-phenylethyl)acetamide. This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The protocols outlined below include a standard method using organic solvents and a green chemistry approach utilizing an aqueous buffer system.

General Reaction Scheme

The chloroacetylation of 1-phenylethylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]

Figure 1: General reaction for the chloroacetylation of 1-phenylethylamine.

Summary of Reaction Conditions

The efficiency and yield of the chloroacetylation reaction are influenced by the choice of solvent, base, temperature, and reaction time. The following table summarizes various conditions reported in the literature for the chloroacetylation of primary amines.

| Amine Substrate | Acylating Agent | Base / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aryl Amines | Chloroacetyl chloride | DBU (0.2 eq) | THF | Room Temp. | 3 - 6 | 75 - 95 | [3][4] |

| Anilines / Amines | Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 - 5 | 2 - 4 | Not specified | [1][3] |

| Anilines / Amines | Chloroacetyl chloride | Sodium Acetate | Glacial Acetic Acid | Not specified | 2 | 62 - 74 | [5] |

| Anilines / Amines | Chloroacetyl chloride | None (Phosphate Buffer) | Water | Room Temp. | < 20 min | High | [6][7] |

| 2-Aminobenzyl alcohol | Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | Not specified | Not specified | 83 (N-acylated) | [8] |

Experimental Protocols

Protocol 1: General Synthesis in an Organic Solvent

This widely used method is adaptable for various primary and secondary amines, including 1-phenylethylamine, using standard laboratory solvents and reagents.[1][3]

Materials:

-

1-Phenylethylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq) and the selected base (e.g., TEA, 1.1 eq) in the anhydrous organic solvent (e.g., DCM).

-

Cool the mixture to 0-5 °C using an ice bath while stirring.[1]

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. Maintain the temperature below 5 °C during the addition.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1] If a precipitate does not form, the organic layer can be separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.

-

Isolate the solid product by vacuum filtration and wash with cold water.[3]

-

Dry the product. For further purification, recrystallization from a suitable solvent such as ethanol can be performed.[1][3]

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This protocol offers a rapid, metal-free, and environmentally friendly alternative, avoiding the use of volatile organic solvents.[6][7][8]

Materials:

-

1-Phenylethylamine (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Phosphate Buffer (e.g., 0.5 M, pH 7.4)

-

Beaker or flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a flask, dissolve 1-phenylethylamine (1.0 eq) in the phosphate buffer.

-

Stir the solution vigorously at room temperature.

-

Add chloroacetyl chloride (1.0 eq) to the stirring solution. The reaction is typically rapid and may be complete within 20 minutes.[6][7]

-

The product will often precipitate directly from the aqueous solution.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any residual buffer salts.

-

Dry the purified this compound.

Experimental Workflow & Logic

The following diagram illustrates the general workflow for the synthesis, isolation, and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-chloro-N-(1-phenylethyl)acetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-N-(1-phenylethyl)acetamide as a versatile chiral precursor in organic synthesis. Detailed protocols for its application in the synthesis of bioactive molecules and as a chiral auxiliary are presented, along with relevant quantitative data and mechanistic insights.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry. Its utility stems from the presence of a reactive C-Cl bond, which allows for facile nucleophilic substitution, and a chiral 1-phenylethyl moiety that can direct the stereochemical outcome of reactions. This combination makes it an important precursor for the asymmetric synthesis of a variety of compounds, including N-substituted glycine derivatives, heterocyclic compounds, and other chiral intermediates for drug development.

Applications in the Synthesis of Bioactive Molecules

The reactivity of the α-chloro group makes this compound an excellent substrate for introducing the N-(1-phenylethyl)acetamido moiety into various molecular scaffolds. This has been exploited in the synthesis of several classes of biologically active compounds.

Synthesis of Praziquantel Analogues

2-chloro-N-phenethylacetamide, a non-chiral analogue of the title compound, is a key intermediate in the industrial synthesis of Praziquantel, a broad-spectrum anthelmintic drug. The methodology can be adapted for the synthesis of chiral analogues by starting with this compound. The synthesis involves a tandem amidoalkylation and N-acyliminium ion cyclization.

General Reaction Scheme:

Caption: Synthetic pathway to tetrahydroisoquinoline derivatives.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Precursor

This protocol describes the nucleophilic substitution reaction of this compound with an amine, which is the first step towards the synthesis of Praziquantel analogues.

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Amine (e.g., aminoacetaldehyde dimethyl acetal) | 1.2 eq |

| Base (e.g., NaHCO₃) | 1.5 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | 70-85% |

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add the amine (1.2 eq) and sodium bicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of N-Substituted Glycine Derivatives

This compound can be used to synthesize chiral N-substituted glycine derivatives. These compounds are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules. The synthesis involves a rearrangement of the corresponding 2-chloro-N-aryl acetamides. A general, mild, and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[1]

Experimental Protocol: Synthesis of N-(1-phenylethyl)glycine

| Reagent/Parameter | Value |

| This compound | 1.0 mmol |

| CuCl₂·2H₂O | 1.1 mmol |

| KOH | 1.1 mmol (initial), 2.5 mmol (second step) |

| Solvent | Acetonitrile, then Ethanol |

| Temperature | Reflux |

| Reaction Time | 30 min, then 1 hour |

| Yield | High [1] |

Procedure: [1]

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add KOH (0.06 g, 1.1 mmol) and CuCl₂·2H₂O (0.18 g, 1.1 mmol).

-

Stir the resulting mixture at reflux for 30 minutes.

-

Monitor the reaction by TLC. After completion, evaporate the solvent under reduced pressure.

-

Add KOH (0.14 g, 2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.

-

After completion, cool the reaction mixture and acidify with dilute HCl.

-

The product can be isolated by filtration or extraction and purified by recrystallization.

Application as a Chiral Auxiliary

The 1-phenylethyl group in this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. This is a powerful strategy in asymmetric synthesis.

Diastereoselective Alkylation Reactions

The enolate derived from this compound can undergo diastereoselective alkylation. The bulky 1-phenylethyl group effectively shields one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.

General Workflow:

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Base (e.g., Lithium diisopropylamide - LDA) | 1.1 eq |

| Electrophile (e.g., Benzyl bromide) | 1.2 eq |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2-4 hours |

| Diastereomeric Excess (d.e.) | Typically >90% |

Procedure:

-

Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.

-

Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution at -78 °C.

-

Stir the mixture for 30 minutes at -78 °C to form the enolate.

-

Add the electrophile (1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.

-

The product can be purified by column chromatography.

-

The chiral auxiliary can be subsequently cleaved by hydrolysis to yield the chiral carboxylic acid derivative.

Signaling Pathway Diagrams

Derivatives of this compound have been investigated for their potential to modulate various biological pathways.

Cyclooxygenase (COX) Signaling Pathway

Some derivatives of N-substituted chloroacetamides have been suggested to exhibit analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the COX pathway by acetamide derivatives.

Calcium Signaling in Muscle Contraction (Relevant to Praziquantel's Mechanism)

Praziquantel, synthesized from a derivative of the title compound, disrupts calcium homeostasis in parasitic worms, leading to muscle paralysis. This diagram illustrates the general mechanism of calcium's role in muscle contraction.

Caption: Disruption of calcium signaling in muscle cells.

These notes are intended to serve as a guide for the synthetic applications of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific needs, always adhering to safe laboratory practices.

References

Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of 2-chloro-N-(1-phenylethyl)acetamide derivatives and related chloroacetamides. The information compiled from recent studies highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Biological Activities and Efficacy